REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[N:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[H][H]>C(O)C.[OH-].[Pd+2].[OH-]>[N:7]1[CH:2]=[CH:3][N:4]=[CH:5][C:6]=1[NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CN=CC(=N1)NCC(=O)OCC
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
15.13 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
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Name
|
|
Quantity
|
3.84 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under an atmosphere of hydrogen for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)NCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 84 mmol | |
AMOUNT: MASS | 15.13 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |